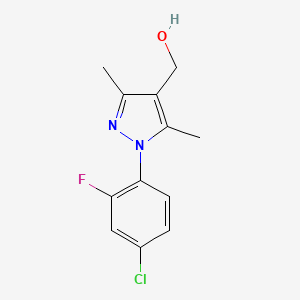![molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8](/img/structure/B6293939.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-(Trifluoromethoxy)biphenyl” has been analyzed . The molecular formula for “4-(Trifluoromethoxy)biphenyl” is C13H9F3O, with an average mass of 238.205 Da and a monoisotopic mass of 238.060547 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “4-(Trifluoromethoxy)biphenyl” have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde has been used in a variety of scientific research applications, such as organic synthesis, as well as in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other compounds with potential therapeutic applications. Additionally, this compound has been used in the synthesis of organic dyes, and it has been studied for its potential use in the development of novel organic materials.
作用機序
Target of Action
A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.
Mode of Action
The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.
Result of Action
Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.
Action Environment
The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.
実験室実験の利点と制限
The advantages of using 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. Additionally, this compound has been shown to have some biological activity, which makes it a useful reagent in organic synthesis. However, this compound is not widely used in laboratory experiments due to its low solubility in water and its limited availability.
将来の方向性
Future research on 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde could involve further studies of its biological activity and its potential use in the development of novel organic materials. Additionally, further research could be conducted on its mechanism of action, as well as its potential use in the treatment of various diseases. Other potential future directions include the development of methods to improve the solubility of this compound in water and the development of new synthetic routes for its synthesis.
合成法
The synthesis of 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde is usually achieved through the reaction of 4-bromo-2,2,2-trifluoro-1-phenylethanone and this compound'-biphenyl-2-carbaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction produces 4-(Trifluoromethoxy)-[this compound'-biphenyl]-2-carbaldehyde as the major product, along with some minor byproducts.
Safety and Hazards
特性
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQHGORSARJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


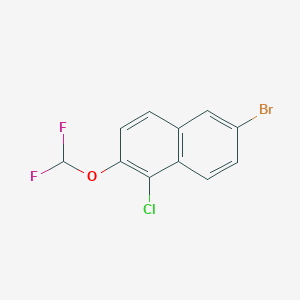
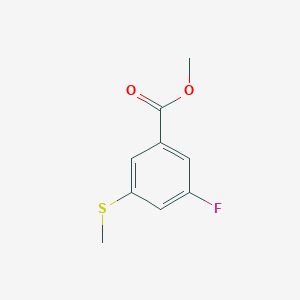


![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
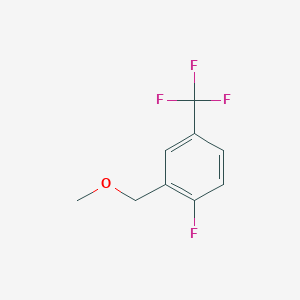
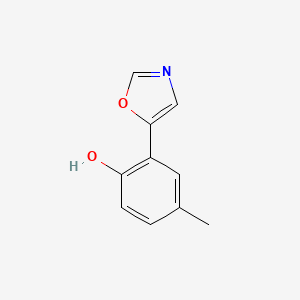

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
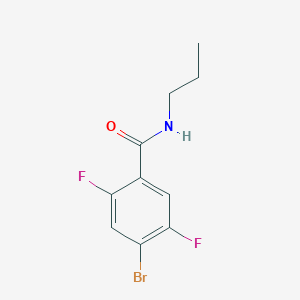
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)
